O-Flutamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Flutamide involves several steps, starting with the nitration of benzotrifluoride to produce 3-nitrobenzotrifluoride. This intermediate is then reduced to 3-trifluoromethylaniline, which is subsequently acylated using isobutyric acid in the presence of iron powder to yield 3-trifluoroisobutyranilide. Finally, further nitration of this compound produces this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure equipment and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions: O-Flutamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites, such as 4-nitro-3-(trifluoromethyl)phenylamine.
Reduction: The nitro group in this compound can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: 4-nitro-3-(trifluoromethyl)phenylamine.
Reduction: 3-trifluoromethylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Flutamide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: this compound is studied for its effects on androgen receptors and its potential use in treating androgen-dependent conditions.
Medicine: It is primarily used in the treatment of prostate cancer and other androgen-related disorders.
Industry: this compound is used in the pharmaceutical industry for the production of antiandrogen medications
Mechanism of Action
O-Flutamide acts as a selective antagonist of the androgen receptor. It competes with androgens like testosterone and dihydrotestosterone for binding to androgen receptors in tissues such as the prostate gland. By doing so, it prevents the activation of these receptors and inhibits the growth of prostate cancer cells. This compound is a prodrug that is converted into its active form in the body, which then exerts its antiandrogenic effects .
Comparison with Similar Compounds
Flutamide: Another nonsteroidal antiandrogen with a similar mechanism of action but different chemical structure.
Bicalutamide: A newer nonsteroidal antiandrogen with improved efficacy and safety profile.
Enzalutamide: A more potent nonsteroidal antiandrogen with a longer half-life and better tolerability
Uniqueness: O-Flutamide is unique in its specific chemical structure, which allows for selective binding to androgen receptors. While it shares similarities with other nonsteroidal antiandrogens, its distinct molecular configuration provides specific pharmacokinetic and pharmacodynamic properties that differentiate it from other compounds .
Properties
IUPAC Name |
2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFQELZYFBRXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164743 | |
Record name | O-Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151262-93-0 | |
Record name | O-Flutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Flutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-N-[6-nitro-3-trifluoromethyl)-phenyl]-propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-FLUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72G1HB13G2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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